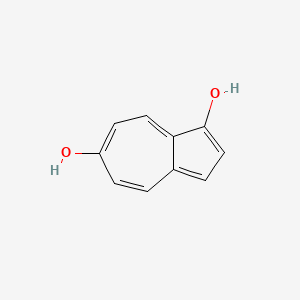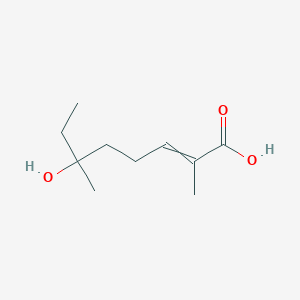
6-Hydroxy-2,6-dimethyloct-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2,6-dimethyloct-2-enoic acid is an organic compound with the molecular formula C₁₀H₁₈O₃ It is a derivative of octenoic acid, characterized by the presence of hydroxyl and methyl groups at specific positions on the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,6-dimethyloct-2-enoic acid typically involves the hydroxylation of 2,6-dimethyloct-2-enoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a suitable solvent like acetone or water. The reaction is carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the efficiency of the hydroxylation process .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2,6-dimethyloct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Formation of 6-oxo-2,6-dimethyloct-2-enoic acid
Reduction: Formation of 6-hydroxy-2,6-dimethyloctane
Substitution: Formation of 6-chloro-2,6-dimethyloct-2-enoic acid
Aplicaciones Científicas De Investigación
6-Hydroxy-2,6-dimethyloct-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2,6-dimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interaction with enzymes, potentially inhibiting or activating certain biochemical processes. The compound’s structure enables it to participate in redox reactions, influencing cellular oxidative states .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2,6-dimethyloct-7-enoic acid: Similar structure but with a different position of the double bond.
6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid: Contains an additional double bond.
6-Hydroxy-2,6-dimethyloctane: Saturated version of the compound.
Uniqueness
6-Hydroxy-2,6-dimethyloct-2-enoic acid is unique due to its specific hydroxylation pattern and the position of the double bond, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
91539-51-4 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
6-hydroxy-2,6-dimethyloct-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h6,13H,4-5,7H2,1-3H3,(H,11,12) |
Clave InChI |
ODJSITYNTLSOEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCC=C(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


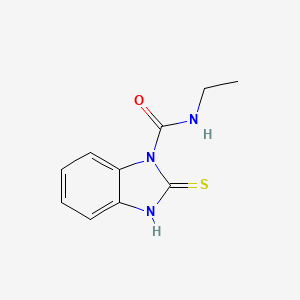
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
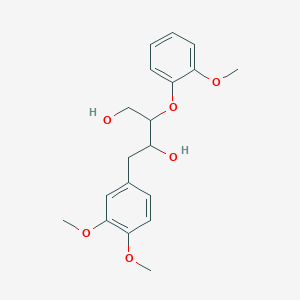
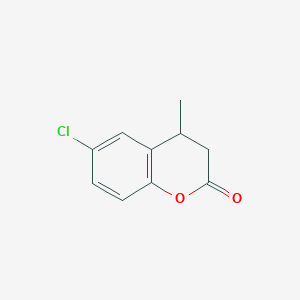
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)

![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)


